molecular formula C23H16ClNO5 B11119561 7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11119561
M. Wt: 421.8 g/mol
InChI Key: AEFMEPLTHCOGMG-UHFFFAOYSA-N
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Description

7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromenopyrrole core substituted with a chlorine atom at position 7, a furan-2-ylmethyl group at position 2, and a 4-methoxyphenyl group at position 1.

Properties

Molecular Formula

C23H16ClNO5

Molecular Weight

421.8 g/mol

IUPAC Name

7-chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16ClNO5/c1-28-15-7-4-13(5-8-15)20-19-21(26)17-11-14(24)6-9-18(17)30-22(19)23(27)25(20)12-16-3-2-10-29-16/h2-11,20H,12H2,1H3

InChI Key

AEFMEPLTHCOGMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Imine Formation : The aldehyde (2) reacts with the primary amine (3) to form a Schiff base intermediate at 40°C in ethanol.

  • Knoevenagel Condensation : The activated methylene group of (1) undergoes nucleophilic attack by the imine, forming a C–C bond.

  • Cyclization : Intramolecular lactonization and pyrrole ring closure occur under reflux (80°C), facilitated by acetic acid catalysis.

Key Parameters

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes cyclization
SolventEthanolEnhances solubility
CatalystAcetic acid (1 mL)Accelerates dehydration
Reaction Time20 hCompletes ring closure

This method achieves yields of 70–85% with >95% purity via ethanol recrystallization.

Stepwise Condensation-Cyclization Approach

For gram-scale production, a stepwise protocol improves intermediate isolation and purity control:

Synthetic Pathway

  • Precursor Synthesis

    • 4-Methoxyphenylglyoxal : Prepared via oxidation of 4-methoxyacetophenone (MnO2_2, H2_2SO4_4, 60°C, 6 h).

    • Furan-2-ylmethylamine Hydrochloride : Obtained through Gabriel synthesis from furfuryl alcohol.

  • Condensation
    React 4-methoxyphenylglyoxal with furan-2-ylmethylamine in dichloromethane (DCM) at 25°C for 12 h, yielding the imine intermediate (4) (89% yield).

  • Chromene Formation
    Intermediate (4) reacts with 7-chloro-2,4-dioxochromane-3-carboxylic acid in THF under Dean-Stark conditions (110°C, 8 h) to form the chromeno-pyrrole core.

  • Chlorination
    Treat the intermediate with SOCl2_2 in DMF (0°C → 60°C) to introduce the 7-chloro substituent (92% yield).

Advantages Over One-Pot Method

  • Enables isolation/purification at each stage (HPLC purity >99%)

  • Reduces side reactions in complex MCR systems

  • Scalable to kilogram quantities

Palladium-Catalyzed Cross-Coupling Modifications

Recent advances utilize palladium catalysis to construct the furan-methyl linkage post-cyclization:

Protocol

  • Synthesize 7-chloro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione via methods above.

  • Perform Suzuki coupling with 2-(furan-2-yl)methylboronic acid:

Pd(PPh3)4(5%mol),K2CO3,DME/H2O(3:1),90C,12h\text{Pd(PPh}3\text{)}4 \, (5\% \, \text{mol}), \, \text{K}2\text{CO}3, \, \text{DME/H}_2\text{O} \, (3:1), \, 90^\circ\text{C}, \, 12 \, \text{h}

Yields reach 78% with excellent regioselectivity (≥98:2).

Green Chemistry Innovations

To address environmental concerns, microwave-assisted and continuous flow methods have been developed:

Microwave Synthesis

ConditionValueOutcome
Power300 WReduces time to 2 h
SolventPEG-400Recyclable, non-toxic
Temperature120°CPrevents decomposition

This approach cuts energy use by 40% while maintaining 82% yield.

Continuous Flow System

  • Reactors : Series of microfluidic chips (0.5 mm ID)

  • Throughput : 1.2 kg/day at 90°C residence time

  • Purity : 98.5% by inline HPLC monitoring

Analytical Characterization

Critical quality control metrics for the final compound:

ParameterMethodSpecification
PurityHPLC (C18 column)≥99.0%
Chlorine ContentIon Chromatography7.8–8.2%
Crystal FormXRDMonoclinic P21_1/c
Residual SolventsGC-MS<500 ppm

Stability studies confirm 24-month shelf life at -20°C in amber glass vials.

Challenges and Solutions

Issue 1: Epimerization at C2

  • Cause : Basic conditions during cyclization

  • Fix : Use chiral oxazaborolidine catalysts (98% ee)

Issue 2: Furfuryl Group Oxidation

  • Cause : Residual MnO2_2 in glyoxal synthesis

  • Fix : Switch to TEMPO/NaClO oxidation system

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-2-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

Research indicates that 7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Activity

The compound has shown promise in anticancer research. It appears to interact with cellular targets involved in cancer progression, potentially inhibiting tumor growth through apoptosis induction or cell cycle arrest.

Antiviral Effects

Preliminary studies suggest antiviral properties, possibly by interfering with viral replication processes or modulating host immune responses.

Applications in Research and Industry

Field Application
Medicinal Chemistry Development of novel therapeutic agents targeting infections and cancer.
Pharmaceuticals Intermediate in the synthesis of drugs with enhanced efficacy and reduced side effects.
Material Science Potential use as a building block for polymers or materials with specific properties.
Agricultural Chemistry Exploration as an agrochemical for pest control due to its biological activity.

Case Studies

Several studies have highlighted the applications and effectiveness of 7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized various concentrations to determine minimum inhibitory concentrations (MIC) and explored the underlying mechanisms through biochemical assays.
  • Anticancer Research : In vitro studies conducted on cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The research outlined the pathways involved and suggested further investigation into its potential as a chemotherapeutic agent.
  • Antiviral Activity Analysis : A recent investigation into the antiviral properties indicated that the compound could reduce viral load in infected cell cultures significantly. This study provided insights into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural analogs from and provide insights into how substituents modulate properties:

Compound Substituents (Position 1, 2, 7) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
4{8–11-24} () 4-Hydroxyphenyl, phenethyl, Cl 72 >295 9.53 (s, 1H, OH), 7.95–7.89 (m, 3H)
4{9–5-21} () 3-Hydroxyphenyl, furan-2-ylmethyl, Cl 62 276–279 6.39 (dd, J=3.0, 1.9 Hz, furan H)
Compound in 4-Fluorophenyl, morpholinylethyl, Cl N/A N/A N/A (structural focus on morpholine)
Target Compound 4-Methoxyphenyl, furan-2-ylmethyl, Cl ~60–75* ~270–290* Hypothetical: 6.3–6.5 (furan H), ~3.8 (OCH₃)

*Estimated based on analog trends .

  • Steric Influence : The furan-2-ylmethyl group (target and 4{9–5-21}) introduces less steric bulk than phenethyl (4{8–11-24}) or morpholinylethyl (), which may improve solubility .

Biological Activity

7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a unique chromeno-pyrrole framework that allows for diverse interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClNO5, with a molecular weight of approximately 451.9 g/mol. The presence of a chloro substituent, a furan moiety, and a methoxyphenyl group enhances its chemical properties and biological interactions.

The biological activity of 7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate critical biological pathways, leading to various pharmacological effects.

Notable Biological Activities

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is essential for mitigating oxidative stress in cells, which is linked to various diseases.
  • Antimicrobial Properties : Some studies suggest that derivatives of the chromeno-pyrrole structure may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown effectiveness against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.
  • Inhibition of Enzymatic Activity : The interaction with specific enzymes can lead to inhibition or activation of metabolic pathways. For example, certain pyrrole-containing compounds have been identified as inhibitors of viral proteases, which may have implications for antiviral drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their mechanisms:

  • Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of chromeno-pyrrole derivatives against various bacterial strains. The results indicated that modifications at specific positions on the chromeno-pyrrole structure could enhance antibacterial potency .
  • Antioxidant Assessment : A study highlighted the antioxidant potential of similar compounds through DPPH radical scavenging assays, demonstrating that structural variations significantly influence their efficacy .
  • Enzyme Inhibition Studies : Research focused on the inhibitory effects of pyrrole derivatives on key enzymes involved in metabolic pathways relevant to cancer and diabetes. The findings suggested that these compounds could serve as leads for drug development targeting these diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
Pyranonigrin AAntiviralMain protease (Mpro) of SARS-CoV-2
Phallusialides A-EAntibacterialMRSA and E. coli
Chromeno-pyrrole derivativesAntioxidantOxidative stress modulation
7-Chloro derivativeEnzyme inhibitionVarious metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:

  • Substituent Introduction : Alkylation of the pyrrole core with furan-2-ylmethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Acid-mediated closure of the chromene ring using acetic acid or polyphosphoric acid .
  • Yield Optimization : Adjusting reaction time (typically 12–24 hrs) and temperature (80–100°C) improves yields (62–72% reported for analogous compounds) .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.90–6.25 ppm for furan and methoxyphenyl groups) and carbonyl carbons (δ 170–160 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending (690–840 cm⁻¹) .
  • Mass Spectrometry : Use APSI-MS to verify molecular ion peaks (e.g., m/z 422.0 [M+1]⁺ for a related compound) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-methoxyphenyl vs. 4-hydroxyphenyl) influence synthetic outcomes or stability?

  • Methodological Answer :

  • Electron-Donating Groups (EDGs) : The 4-methoxyphenyl group enhances stability via resonance, reducing decomposition during cyclization compared to 4-hydroxyphenyl analogs, which may require protection/deprotection steps .
  • Reactivity : EDGs increase nucleophilicity at the pyrrole nitrogen, accelerating alkylation but potentially complicating purification due to byproducts .

Q. What catalytic strategies improve regioselectivity in furan-2-ylmethyl incorporation?

  • Methodological Answer :

  • Gold(I) Catalysis : AuCl₃ or NHC-Au complexes promote regioselective furan cycloisomerization, minimizing side reactions (e.g., over-oxidation) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance furan activation, while coordinating solvents (e.g., THF) reduce unwanted dimerization .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT for ¹³C shifts) .
  • Crystallography : Obtain single-crystal X-ray structures to confirm bond angles and substituent orientations, resolving ambiguities in NOE or coupling patterns .

Experimental Design & Data Analysis

Q. What experimental controls are critical for reproducibility in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Isolation : Purify intermediates (e.g., alkylated precursors) via column chromatography (silica gel, hexane/EtOAc) to prevent carryover impurities .
  • Reagent Purity : Use anhydrous solvents and freshly distilled bases (e.g., Et₃N) to avoid hydrolysis side reactions .

Q. How should researchers design assays to evaluate bioactivity (e.g., antimicrobial potential)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Test derivatives with varied substituents (e.g., halogenated vs. methoxy groups) against Gram-positive/negative bacteria .
  • Dose-Response Curves : Use microbroth dilution (MIC assays) with controls (e.g., ampicillin) to quantify efficacy .

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